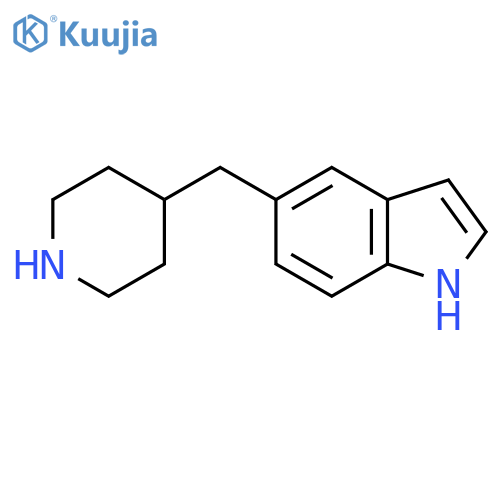

Cas no 1368327-49-4 (5-(piperidin-4-yl)methyl-1H-indole)

5-(piperidin-4-yl)methyl-1H-indole 化学的及び物理的性質

名前と識別子

-

- 5-(piperidin-4-yl)methyl-1H-indole

- 5-[(piperidin-4-yl)methyl]-1H-indole

- EN300-1840538

- 1368327-49-4

-

- インチ: 1S/C14H18N2/c1-2-14-13(5-8-16-14)10-12(1)9-11-3-6-15-7-4-11/h1-2,5,8,10-11,15-16H,3-4,6-7,9H2

- InChIKey: OYBPMCBTUHFQKS-UHFFFAOYSA-N

- ほほえんだ: N1CCC(CC2C=CC3=C(C=CN3)C=2)CC1

計算された属性

- せいみつぶんしりょう: 214.146998583g/mol

- どういたいしつりょう: 214.146998583g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 1

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 223

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 27.8Ų

5-(piperidin-4-yl)methyl-1H-indole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1840538-10.0g |

5-[(piperidin-4-yl)methyl]-1H-indole |

1368327-49-4 | 10g |

$4729.0 | 2023-05-26 | ||

| Enamine | EN300-1840538-2.5g |

5-[(piperidin-4-yl)methyl]-1H-indole |

1368327-49-4 | 2.5g |

$2155.0 | 2023-09-19 | ||

| Enamine | EN300-1840538-5g |

5-[(piperidin-4-yl)methyl]-1H-indole |

1368327-49-4 | 5g |

$3189.0 | 2023-09-19 | ||

| Enamine | EN300-1840538-0.05g |

5-[(piperidin-4-yl)methyl]-1H-indole |

1368327-49-4 | 0.05g |

$924.0 | 2023-09-19 | ||

| Enamine | EN300-1840538-5.0g |

5-[(piperidin-4-yl)methyl]-1H-indole |

1368327-49-4 | 5g |

$3189.0 | 2023-05-26 | ||

| Enamine | EN300-1840538-1.0g |

5-[(piperidin-4-yl)methyl]-1H-indole |

1368327-49-4 | 1g |

$1100.0 | 2023-05-26 | ||

| Enamine | EN300-1840538-0.5g |

5-[(piperidin-4-yl)methyl]-1H-indole |

1368327-49-4 | 0.5g |

$1056.0 | 2023-09-19 | ||

| Enamine | EN300-1840538-1g |

5-[(piperidin-4-yl)methyl]-1H-indole |

1368327-49-4 | 1g |

$1100.0 | 2023-09-19 | ||

| Enamine | EN300-1840538-0.1g |

5-[(piperidin-4-yl)methyl]-1H-indole |

1368327-49-4 | 0.1g |

$968.0 | 2023-09-19 | ||

| Enamine | EN300-1840538-0.25g |

5-[(piperidin-4-yl)methyl]-1H-indole |

1368327-49-4 | 0.25g |

$1012.0 | 2023-09-19 |

5-(piperidin-4-yl)methyl-1H-indole 関連文献

-

Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805

-

Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285

-

Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556

-

4. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118

-

Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790

-

Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098

-

Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473

-

Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807

-

Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089

5-(piperidin-4-yl)methyl-1H-indoleに関する追加情報

5-(Piperidin-4-yl)methyl-1H-indole: A Comprehensive Overview

The compound with CAS No. 1368327-49-4, commonly referred to as 5-(piperidin-4-yl)methyl-1H-indole, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is a derivative of indole, a heterocyclic aromatic compound with a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The addition of the piperidin-4-ylmethyl group at the 5-position of the indole ring introduces unique chemical and biological properties, making it a subject of interest for researchers and industry professionals alike.

Indole derivatives have long been recognized for their diverse biological activities, ranging from anti-inflammatory and antitumor effects to their role as building blocks in drug discovery. The 5-(piperidin-4-yl)methyl substitution on the indole ring further enhances its potential as a bioactive molecule. Recent studies have highlighted its ability to modulate various cellular pathways, making it a promising candidate for therapeutic applications.

From a structural standpoint, 5-(piperidin-4-yl)methyl-1H-indole exhibits a rigid yet flexible framework that allows for interactions with multiple biological targets. The indole moiety is known for its aromaticity and planar geometry, which facilitate π–π stacking interactions—a key feature in molecular recognition processes. The piperidine ring, on the other hand, introduces stereochemical complexity and additional hydrogen bonding capabilities, further expanding the molecule's functional versatility.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 5-(piperidin-4-yl)methyl-1H-indole through various methodologies. One notable approach involves the use of palladium-catalyzed cross-coupling reactions, which allow for precise control over the substitution pattern on the indole ring. This method not only enhances yield but also minimizes by-products, aligning with the principles of green chemistry.

The pharmacological profile of 5-(piperidin-4-yl)methyl-1H-indole has been extensively studied in vitro and in vivo models. Research indicates that this compound exhibits potent anti-proliferative activity against various cancer cell lines, suggesting its potential as an anticancer agent. Additionally, it has demonstrated neuroprotective properties in models of neurodegenerative diseases, further underscoring its therapeutic potential.

One area where 5-(piperidin-4-y)lmethylindole derivatives have shown particular promise is in the modulation of G-protein coupled receptors (GPCRs). These receptors are critical in numerous physiological processes and are targets for many clinically relevant drugs. The ability of this compound to interact with GPCRs opens up new avenues for drug development in areas such as pain management and cardiovascular diseases.

In terms of application, 5-(piperidin-4-y)lmethylindole derivatives are being explored for their potential in drug delivery systems. Their unique chemical properties make them ideal candidates for designing drug carriers that can enhance bioavailability and reduce side effects. Furthermore, their role as scaffolds in combinatorial chemistry has facilitated the discovery of novel bioactive compounds with improved pharmacokinetic profiles.

Looking ahead, the continued investigation into 5-(Piperidin-4-y)lmethylindole's biological activities and structural modifications will undoubtedly yield further insights into its therapeutic potential. Collaborative efforts between academia and industry are expected to accelerate its translation into clinical applications, paving the way for innovative treatments across various therapeutic areas.

1368327-49-4 (5-(piperidin-4-yl)methyl-1H-indole) 関連製品

- 2228726-04-1(1-(6-fluoropyridin-3-yl)cyclopentylmethanamine)

- 5251-77-4(3-(aminooxy)propanoic acid hydrochloride)

- 319462-41-4(Axitinib Amide)

- 1785387-18-9(1H-1,2,3-Triazole-4-methanol, α-(2-aminoethyl)-1-ethyl-)

- 393834-59-8(4-tert-butyl-N-(4-{2-(pyridin-3-yl)piperidin-1-ylsulfonyl}phenyl)benzamide)

- 2679828-69-2((2R)-3-(1H-1,2,3-triazol-1-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)

- 73053-81-3(1H-Indole,3-(2-ethyl-5-oxazolyl)-)

- 477857-70-8(MORPHOLINO(4-PHENYL-1,2,3-THIADIAZOL-5-YL)METHANONE)

- 1806054-17-0(2-Bromo-3-cyano-5-(difluoromethyl)pyridine-4-carboxaldehyde)

- 5380-80-3(2,3-dihydro-1-benzofuran-3-ol)